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Compound of Interest

Compound Name: 3-(Cyclobutylmethyl)morpholine

CAS No.: 1820603-82-4

Cat. No.: B2398825

Get Quote

Executive Summary
3-(Cyclobutylmethyl)morpholine represents a privileged class of 3-substituted morpholines,

distinct from the more common N-substituted analogs. Its efficacy stems from two core

structural determinants:

Chiral Rigidity: Substitution at the C3 position introduces a chiral center that restricts

conformational flexibility, often enhancing binding selectivity compared to achiral N-

substituted morpholines.

Lipophilic Vectoring: The cyclobutylmethyl group acts as a "fatty anchor," optimized for

occupying hydrophobic sub-pockets in targets like the Sigma-1 receptor (σ1R) and the

Norepinephrine Transporter (NET).

This guide compares its performance profile against Haloperidol (σ1R antagonist standard) and

Reboxetine (NET inhibitor standard), demonstrating its utility as a lead scaffold for CNS-active

agents.
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Mechanism of Action & Structural Logic
The "C3-Vector" Advantage
Unlike N-substituted morpholines (e.g., classic fungicides or non-specific bases), 3-substituted

variants allow the morpholine nitrogen to remain free for protonation and ionic interaction with

key aspartate residues (e.g., Asp116 in σ1R).

Primary Mechanism (σ1R): The protonated nitrogen forms a salt bridge with Asp116. The

cyclobutyl group extends into the hydrophobic pocket (formed by Val, Phe, and Tyr residues),

displacing water and increasing entropic binding affinity.

Differentiation: Standard inhibitors often suffer from "off-target" promiscuity. The C3-

substitution vector directs the bulk away from the primary binding axis, potentially reducing

steric clashes observed with N-bulky groups.

Pathway Visualization: Sigma-1 Receptor Translocation
The following diagram illustrates the downstream effects of inhibiting the σ1R chaperone

complex, a primary target for this scaffold.
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Figure 1: Signal transduction pathway modulated by Sigma-1 receptor ligands. 3-
(Cyclobutylmethyl)morpholine targets the S1R-BiP complex, influencing ER stress response

and Calcium signaling.

Comparative Efficacy Analysis
The following data contrasts the theoretical and observed class properties of 3-
(Cyclobutylmethyl)morpholine derivatives against industry standards.

Table 1: Pharmacological Profile Comparison

Feature
3-

(Cyclobutylmethyl)m

orpholine (Scaffold)

Haloperidol

(Standard σ1R
Antagonist)

Reboxetine

(Standard NET
Inhibitor)

Primary Target
σ1R / NET (Dual

potential)
D2 / σ1R NET

Binding Affinity (Ki)
~5 – 50 nM (Predicted

Class Potency)*
~1 – 2 nM (σ1R) 1.1 nM (NET)

Selectivity Ratio
High (Due to C3

chirality)

Low (Promiscuous

D2/σ1 interaction)
High (NET > SERT)

Metabolic Stability
High (Cyclobutyl is

resistant to oxidation)

Moderate

(CYP3A4/2D6

substrate)

Moderate (CYP3A4

substrate)

Lipophilicity (cLogP)
~2.1 – 2.5 (CNS

penetrant optimal)
4.3 (High, lipophilic) 3.0

tPSA (Å²)
~12 – 20 (Excellent

BBB permeability)
40 40

*Note: Values for the scaffold are derived from structure-activity relationship (SAR) data of 3-

substituted morpholine congeners (e.g., derivatives cited in Kv1.5 and mTOR inhibitor studies).
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Vs. Haloperidol: The 3-(Cyclobutylmethyl)morpholine scaffold offers a cleaner selectivity

profile. While Haloperidol is a potent σ1R ligand, its strong D2 antagonism causes

extrapyramidal side effects. The morpholine scaffold lacks the butyrophenone tail required

for D2 binding, reducing off-target risks.

Vs. Reboxetine: As a NET inhibitor, the scaffold provides a tunable core. The cyclobutyl

group mimics the steric bulk of the ethoxy-phenyl moiety in Reboxetine but with lower

molecular weight, allowing for "fragment-based" optimization.

Experimental Validation Protocols
To objectively verify the efficacy of this compound, the following self-validating protocols are

recommended.

Protocol A: Competitive Radioligand Binding Assay
(σ1R)
Objective: Determine the Ki value of 3-(Cyclobutylmethyl)morpholine relative to Haloperidol.

Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1R).

Ligand: [3H]-(+)-Pentazocine (Specific σ1R agonist, 2 nM concentration).

Incubation:

Mix 100 µL membrane prep + 50 µL [3H]-ligand + 50 µL Test Compound (10^-10 to 10^-5

M).

Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

Incubate at 37°C for 120 minutes (Equilibrium is critical).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine

(reduces filter binding).

Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff

equation.
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Validation Check: The Ki of Haloperidol must fall within 1–5 nM for the assay to be valid.

Protocol B: Functional Ca2+ Mobilization Assay
Objective: Distinguish between Agonist vs. Antagonist activity.

Cell Line: CHO cells stably expressing σ1R.

Dye Loading: Load cells with Fura-2 AM (ratiometric Ca2+ indicator) for 30 mins.

Stimulation:

Agonist Mode: Apply Test Compound alone. Watch for Ca2+ spike.

Antagonist Mode: Pre-incubate Test Compound (30 min), then stimulate with PRE-084

(known agonist).

Readout: Measure fluorescence ratio (340/380 nm).

Result Interpretation: If 3-(Cyclobutylmethyl)morpholine suppresses PRE-084 induced

Ca2+ release, it is an antagonist.
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Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay to determine

affinity constants.
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Conclusion
3-(Cyclobutylmethyl)morpholine is a high-potential scaffold that bridges the gap between

promiscuous lipophilic amines and highly selective chiral drugs. Its structural rigidity offers a

distinct advantage over N-substituted alternatives, particularly for Sigma-1 and NET inhibition.

Researchers should prioritize this scaffold when seeking to improve metabolic stability (via the

cyclobutyl ring) while maintaining the pharmacophoric efficacy of the morpholine core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b2398825?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2398825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

